

Protocol for thulium laser enucleation of the prostate (ThuLEP).

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Protocol for Thulium Laser Enucleation of the Prostate (ThuLEP)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocol for the **Thulium** Laser Enucleation of the Prostate (ThuLEP) procedure, a minimally invasive surgical technique for the treatment of benign prostatic hyperplasia (BPH). The information is intended for researchers, scientists, and drug development professionals to understand the methodology, quantitative parameters, and clinical outcomes associated with this procedure.

Introduction

Thulium Laser Enucleation of the Prostate (ThuLEP) is an advanced surgical technique for the treatment of benign prostatic hyperplasia (BPH), a condition characterized by the non-cancerous enlargement of the prostate gland which can cause lower urinary tract symptoms (LUTS).[1] ThuLEP utilizes a **thulium** laser to enucleate, or remove, the obstructive prostatic tissue, thereby relieving the blockage of urine flow.[1] This procedure is recognized for its high efficacy, safety profile, and ability to treat prostates of any size.[2][3] Compared to traditional methods like transurethral resection of the prostate (TURP) and open prostatectomy, ThuLEP is associated with reduced bleeding, shorter hospital stays, and quicker recovery times.[4][5]



The **thulium** laser operates in a continuous wave, providing excellent cutting and coagulation properties, which minimizes intraoperative bleeding and allows for a clear surgical field.[1][6] Various techniques have been developed for ThuLEP, including the en-bloc, three-lobe, and two-lobe methods, each with the common goal of anatomically removing the prostatic adenoma from its capsule.[6][7][8]

Pre-Operative Protocol Patient Evaluation and Inclusion Criteria

A thorough pre-operative assessment is crucial to identify suitable candidates for ThuLEP. This includes:

- Medical History and Physical Examination: Including a digital rectal examination (DRE).
- Symptom Scoring: International Prostate Symptom Score (IPSS) is used to quantify the severity of LUTS. An IPSS score greater than 15 is a common inclusion criterion.[3]
- Uroflowmetry: To measure the maximum urinary flow rate (Qmax). A Qmax of less than 15 ml/s is often required.[3][8]
- Post-Void Residual (PVR) Urine Volume Measurement: To assess bladder emptying. A PVR
 of ≥ 50 ml is a typical inclusion criterion.[1][8]
- Prostate Volume Assessment: Measured by transrectal ultrasound (TRUS) to determine the size of the prostate.[3][9]
- Prostate-Specific Antigen (PSA) Level: To screen for prostate cancer.[3][9] A transrectal
 prostate biopsy may be performed for elevated PSA levels.[3]
- Informed Consent: The patient must be fully informed about the procedure, including potential risks and benefits, and provide written informed consent.[10]

Exclusion criteria typically include neurogenic bladder, urethral strictures, bladder stones, and a history of prostate cancer or previous prostate surgery.[3][5]

Pre-Operative Preparation



- Anesthesia: The procedure is performed under general or spinal anesthesia.[1][3] The choice depends on the patient's preference and comorbidities.[3]
- Medication Management:
 - Anticoagulants/Antiplatelets: Patients on medications like aspirin may not need to
 discontinue them.[3] However, drugs such as phenprocoumon and rivaroxaban are
 typically stopped, and patients may be bridged with low-molecular-weight heparin, which is
 ceased 12-48 hours before surgery.[3][8] It is crucial to inform the doctor about all
 medications, including herbal supplements.[10]
- Fasting: Patients are required to fast for at least 6 hours before the procedure.[11]
- Bowel Preparation: Generally, no specific bowel preparation is needed unless the patient is prone to constipation, in which case a laxative may be prescribed.[11][12]

Intra-Operative Protocol Equipment and Laser Settings

- Laser System: A Thulium: YAG laser system (e.g., RevolixTM) is used.[13]
- Laser Fiber: A 550-micron laser fiber is commonly utilized.[3][13]
- Resectoscope: A 26 Fr continuous-flow resectoscope is used for visualization and manipulation.[14]
- Morcellator: Used to break down and remove the enucleated prostate tissue from the bladder.[1]
- Irrigation: 0.9% physiological saline solution is used for continuous irrigation throughout the procedure.[13]

Laser Power Settings:



Application	Power Range (Watts)	Reference
Enucleation (Cutting)	70 - 120 W	[3][9][13]
Coagulation	30 - 60 W	[2][3][9][13]
Anterior Zone Vaporization	120 W	[13]

Surgical Technique: A Standardized 10-Step Approach

A standardized approach facilitates training and reproducibility. The following 10-step method is a detailed guide to the ThuLEP procedure:[15]

- Bladder Neck Incision: An initial incision is made at the bladder neck.
- Widening the Working Channel: The initial incision is extended to create adequate space for manipulation.
- Distal Mucosal Incision: A mucosal incision is made proximal to the verumontanum.
- Development of the Enucleation Plane: The surgical capsule is identified, and the plane for enucleation is developed.
- Enucleation of the Adenoma (6 to 4 o'clock): The adenoma is dissected from the capsule in a systematic manner.
- Early Sphincter Release: Careful dissection is performed around the external sphincter to preserve urinary continence.
- Lateral Dissection of the Adenoma: The lateral lobes of the prostate are enucleated.
- Crossing Over the Anterior Commissure: The dissection continues across the anterior aspect of the prostate.
- Incising the Anterior Commissure: The anterior commissure is incised to connect the dissection planes.



 Final Anterior Dissection and Morcellation: The enucleated adenoma is pushed into the bladder, and a morcellator is used to remove the tissue fragments.

Different surgical techniques exist, such as the En-Bloc technique, where the adenoma is removed in one piece, and the three-lobe or two-lobe techniques, where the lobes are enucleated separately.[1][7][8] The choice of technique often depends on the surgeon's preference and the anatomy of the prostate.[8]

Post-Operative Protocol Immediate Post-Operative Care

- Catheterization: A urinary catheter is placed at the end of the procedure for bladder drainage and irrigation.[1] The catheter is typically removed within 24-72 hours.[14]
- Pain Management: Mild pain is expected and can be managed with oral analgesics.[12]
- Fluid Intake: Patients are encouraged to drink plenty of fluids to help flush the bladder.[12]
- Hospital Stay: The average hospital stay is typically 1-3 days.[3][16]

Recovery and Follow-up

- Activity: Patients can resume normal daily activities shortly after the procedure. Strenuous
 activities, heavy lifting, and sexual activity should be avoided for 2-4 weeks.[12][17][18]
- Urinary Symptoms: It is common to experience temporary urinary symptoms such as burning, frequency, and urgency, which usually resolve within a few weeks to three months.
 [17][18] Blood in the urine can also be present intermittently for several weeks.[18]
- Follow-up: A follow-up appointment is typically scheduled around 4-8 weeks post-operatively to assess urinary function and review pathology results.[18][19]

Quantitative Data and Outcomes

The following tables summarize key quantitative data from various studies on ThuLEP.

Table 1: Patient and Prostate Characteristics



Parameter	Mean/Median Value (Range/SD)	References
Age (years)	64 - 73	[3][4][5][13]
Prostate Volume (mL)	66.7 - 112.65	[4][5][7]
Pre-operative IPSS	24.8 - 26	[4][13]
Pre-operative Qmax (mL/s)	5.1 - 9.6	[3][5]
Pre-operative PVR (mL)	131 - 145	[5][13]

Table 2: Intra-Operative Parameters

Parameter	Mean/Median Value (Range/SD)	References
Total Operative Time (min)	51.4 - 94.2	[4][5][7][13]
Enucleation Time (min)	18.3 - 110	[4][7][13][14]
Morcellation Time (min)	15.3 - 25.21	[4][13][14]
Enucleated Tissue Weight (g)	23.8 - 73	[3][5]
Laser Energy Used (kJ)	86.3	[4]

Table 3: Post-Operative Outcomes

Parameter	Mean/Median Value (Range/SD)	References
Post-operative IPSS	7 - 8.012	[4][13]
Post-operative Qmax (mL/s)	26.9 - 31.2	[5][13]
Post-operative PVR (mL)	17.5 - 36.2	[3][5][13]
Catheterization Time (hours)	36 - 40	[5][14]
Hospital Stay (days)	2 - 3.5	[3][16]



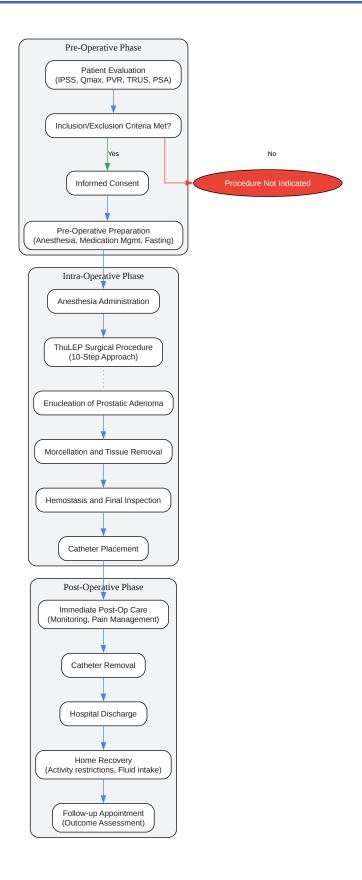
Table 4: Complications

Complication	Incidence Rate (%)	Management	References
Bladder Mucosal Injury	4.76%	Catheterization for 72h	[14]
Clot Retention/Re- intervention for Bleeding	0.007% - 2.5%	Bladder irrigation, endoscopic bleeding control	[4][5][7]
Blood Transfusion	0.01% - 2%	As required	[5][13]
Urinary Retention (post-catheter removal)	1.2% - 2.38%	Recatheterization, medication	[3][14]
Transient Urge Incontinence	5.3%	Anticholinergic medication	[3]
Urethral/Bladder Neck Stricture	0.01% - 0.91%	Dilation or incision	[5][16]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the ThuLEP procedure.

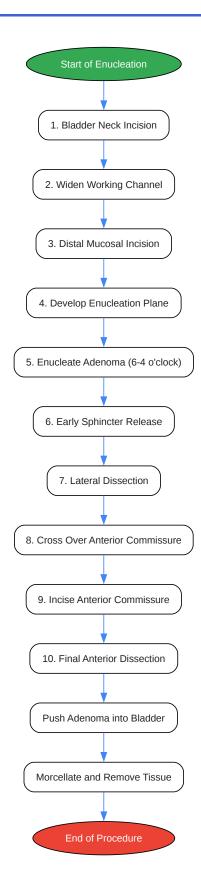




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Caption: Workflow of the Thulium Laser Enucleation of the Prostate (ThuLEP) Procedure.





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Caption: Standardized 10-Step Surgical Technique for ThuLEP.



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